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Compound of Interest

Compound Name: Docetaxel Impurity 1

CAS No.: 158810-73-2

Cat. No.: B601183 Get Quote

Docetaxel is a semi-synthetic taxane analogue derived from the needles of the European yew

tree.[1][2] As a potent inhibitor of microtubule depolymerization, it is a cornerstone of

chemotherapy regimens for various cancers.[2][3] The structural complexity of docetaxel

(C₄₃H₅₃NO₁₄) means its synthesis and storage can result in a range of related substances,

including isomers, degradation products, and precursors.[1] Rigorous control of these

impurities is a fundamental requirement for ensuring the safety, efficacy, and quality of the final

drug product, as mandated by global regulatory bodies and detailed in pharmacopeias like the

United States Pharmacopeia (USP) and European Pharmacopoeia (EP).[1]

Defining "Docetaxel Impurity 1": Nomenclature and
Identification
A significant challenge in the field is that the term "Docetaxel Impurity 1" is not a universally

standardized designation. Different pharmacopeias and commercial suppliers often use their

own nomenclature (e.g., Impurity A, B, C in the EP) or descriptive chemical names.[4]

However, specific chemical reference standard suppliers have designated a compound as

"Docetaxel Impurity 1." Through a survey of these suppliers, this impurity is identified by the

following definitive chemical information:

Chemical Name: (2aR,4R,4aS,9S,11S,12S,12aR,12bS)-12b-(Acetyloxy)-12-

(benzoyloxy)-2a,3,4,4a,9,10,11,12,12a,12b-decahydro-4,9,11-trihydroxy-4a,8,13,13-
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tetramethyl-7,11-methano-1H-cyclodeca[5]benz[1,2-b]oxete-5,6-dione[6]

CAS Number:151636-94-1[2][6]

Molecular Formula: C₂₉H₃₄O₁₀[6]

Molecular Weight: 542.57 g/mol [6]

It is crucial for researchers to recognize that this specific designation may be listed under

different names by other sources. For instance, some suppliers identify the compound with

CAS number 151636-94-1 as "Docetaxel Impurity 20".[2] This underscores the importance of

using the CAS number as the definitive identifier for any impurity to avoid ambiguity.

Relationship to Official Pharmacopeial Impurities
For a comprehensive understanding, it is essential to be aware of the impurities officially

recognized by major pharmacopeias. These are the benchmark impurities that must be

monitored during quality control. The table below summarizes key impurities listed in the

European Pharmacopoeia (EP), which are often used as a global reference.

EP Impurity Name CAS Number

Docetaxel EP Impurity A 1887057-05-7

Docetaxel EP Impurity B 167074-97-7

Docetaxel EP Impurity C 153381-68-1

Docetaxel EP Impurity D 162784-72-7

Docetaxel EP Impurity E 32981-86-5

Docetaxel EP Impurity F 33069-62-4

Docetaxel EP Impurity G 125354-16-7

Source: BOC Sciences[4]
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Analytical Control Strategy: A Validated HPLC-UV
Method
The quantification of docetaxel and its related substances requires a robust, stability-indicating

analytical method.[1] High-Performance Liquid Chromatography (HPLC) with UV detection is

the standard methodology cited in pharmacopeias and the scientific literature.[7][8]

The causality behind this choice is clear: HPLC provides the necessary resolving power to

separate the structurally similar docetaxel molecule from its various impurities, while UV

detection offers the required sensitivity for quantification at levels stipulated by regulatory

guidelines (typically disregarding peaks below 0.05%).[8]

Experimental Workflow for Impurity Analysis
The following diagram illustrates the logical flow of a typical analysis for docetaxel impurities,

from sample handling to final data evaluation.
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Caption: Workflow for Docetaxel Impurity Identification and Quantification.
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Detailed HPLC Protocol
This protocol is a representative method synthesized from established pharmacopeial and

literature procedures.[8] A self-validating system requires a robust System Suitability Test (SST)

to ensure the chromatographic system is performing adequately before sample analysis.
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Parameter Specification Rationale

Column
Reversed-phase C18, 4.6 mm

x 150 mm, 3.5 µm particle size

C18 stationary phase provides

the necessary hydrophobicity

to retain and separate

docetaxel and its related

nonpolar impurities. Smaller

particle size enhances

resolution and efficiency.

Mobile Phase A Water
The weak solvent in a

reversed-phase system.

Mobile Phase B Acetonitrile

The strong organic solvent

used to elute the analytes from

the column.

Gradient Elution

A time-based program

increasing the percentage of

Mobile Phase B. (e.g., 35% B

to 65% B over 40 minutes).

A gradient is essential to elute

impurities with a wide range of

polarities and to ensure the

highly retained docetaxel is

eluted with a good peak shape

in a reasonable time.

Flow Rate 1.2 mL/min

A typical flow rate for a 4.6 mm

ID column to ensure optimal

efficiency and resolution.

Column Temperature 40-45 °C[8][9]

Elevated temperature reduces

mobile phase viscosity,

improving efficiency and

reducing run time. It also

ensures consistent retention

times by controlling

temperature fluctuations.

Detection Wavelength 230 nm or 232 nm[7][8] This wavelength provides a

good chromophoric response

for docetaxel and its main

impurities, which contain

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 11 Tech Support

https://www.drugfuture.com/Pharmacopoeia/usp35/PDF/2953-2954%20Docetaxel.pdf
https://www.uspnf.com/sites/default/files/usp_pdf/EN/USPNF/revisions/docetaxel_rb_m27795.pdf
https://rjptonline.org/HTMLPaper.aspx?Journal=Research%20Journal%20of%20Pharmacy%20and%20Technology;PID=2019-12-9-19
https://www.drugfuture.com/Pharmacopoeia/usp35/PDF/2953-2954%20Docetaxel.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b601183?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


aromatic rings, ensuring high

sensitivity.

Injection Volume 10 µL[8][9]

A small, precise injection

volume is critical to prevent

column overloading and

maintain sharp peaks.

Diluent
Acetonitrile:Water (or

Methanol) mixture[7]

The diluent must be capable of

fully dissolving the sample

while being compatible with

the mobile phase to ensure

good peak shape upon

injection.

System Suitability

Resolution between critical

pairs (e.g., Docetaxel and an

adjacent impurity) must be

>2.0. RSD for replicate

injections of the standard

<1.0%.[8]

Trustworthiness Pillar: This is a

non-negotiable step. It proves

the system can adequately

separate the compounds of

interest and provides

reproducible results before any

sample is analyzed.

Logical Framework for Impurity Control
Effective management of pharmaceutical impurities is a multi-step process grounded in

regulatory science and risk assessment. The following diagram outlines the logical

relationships and decision-making process involved.
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Caption: Logical Framework for Pharmaceutical Impurity Management.
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This framework demonstrates the central role of the reference standard. A well-characterized

reference standard (Node D) is a prerequisite for developing a validated analytical method

(Node C), which is the cornerstone for all subsequent quality control and stability testing

(Nodes E and G). Without an authenticated standard, accurate quantification is impossible.

Conclusion
The definitive identifier for the reference standard marketed as "Docetaxel Impurity 1" is CAS

Number 151636-94-1.[6] Professionals in drug development and quality control must prioritize

the use of CAS numbers to circumvent the ambiguities of supplier-specific or non-standardized

nomenclature. The control of this and other related substances is achieved through robust,

validated, stability-indicating HPLC methods, which form the analytical backbone of ensuring

the safety and quality of docetaxel. Adherence to pharmacopeial standards and a logical,

science-based approach to impurity management are essential for regulatory compliance and

patient safety.
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[https://www.benchchem.com/product/b601183#cas-number-for-docetaxel-impurity-1-
reference-standard]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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